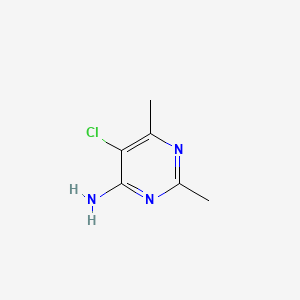

4-Amino-5-Chlor-2,6-Dimethylpyrimidin

Übersicht

Beschreibung

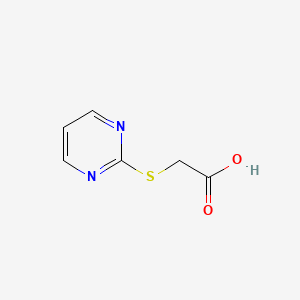

4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDP) is an aminopyrimidine derivative .

Synthesis Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine participates in the synthesis of diazino [c]quinolin-5 (6 H)-one and -isoquinolin-6 (5 H)-one, diazino [c]naphthyridin-6 (5 H)- and -5 (6 H)-one derivatives .Molecular Structure Analysis

The molecular formula of 4-Amino-5-chloro-2,6-dimethylpyrimidine is C6H8ClN3 . The molecular weight is 157.60 .Chemical Reactions Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine interacts as an electron donor with a σ-electron acceptor, iodine .Physical And Chemical Properties Analysis

4-Amino-5-chloro-2,6-dimethylpyrimidine is a solid at 20 degrees Celsius . Its melting point ranges from 163.0 to 167.0 °C .Wissenschaftliche Forschungsanwendungen

Elektronendonor in Chemischen Reaktionen

4-Amino-5-Chlor-2,6-Dimethylpyrimidin (ACDP) ist ein Aminopyrimidinderivat. Es wurde auf seine Wechselwirkung als Elektronendonor mit einem σ-Elektronenakzeptor, Iod, untersucht .

Synthese von Diazino-Derivaten

ACDP beteiligt sich an der Synthese von Diazino[c]chinolin-5(6H)-on und -isochinolin-6(5H)-on, Diazino[c]naphthyridin-6(5H)- und -5(6H)-on-Derivaten . Diese Verbindungen haben potenzielle Anwendungen in der medizinischen Chemie und der Wirkstoffforschung.

Cocrystalbildung

ACDP wurde bei der Entwicklung von zwei Serien von 1:1-Cocrystallen verwendet, die this compound und Carbonsäuren enthalten . Cocrystalle sind in der pharmazeutischen Industrie von Interesse, da sie die physikalischen Eigenschaften von pharmazeutischen Wirkstoffen, wie Löslichkeit und Stabilität, verbessern können.

Nucleobasenstandard in QSRR-Studien

ACDP ist als Nucleobasenstandard in der systematischen quantitativen Struktur-Retentions-Beziehung (QSRR)-Studie an Pyrimidinen zwischen den molekularen Deskriptoren (Variablen) und ihrer chromatographischen Retention (experimentelle Einheit) geeignet . QSRR-Studien sind wichtig, um das Verhalten von Verbindungen in chromatographischen Systemen zu verstehen, was Anwendungen in Bereichen wie analytischer Chemie und Wirkstoffforschung hat.

Protonierungsstudien

Die Pyrimidineinheit in ACDP bietet zwei Ring-N-Atome (Positionen N1 und N3) als Protonenakzeptorstellen . Abhängig von der Protonierungsstelle sind zwei Arten von Kationen möglich . Diese Eigenschaft kann bei der Entwicklung von pH-sensitiven Materialien und Sensoren genutzt werden.

Wasserstoffbrückenbindungsstudien

ACDP kann Wasserstoffbrückenbindungen mit Carbonsäuren bilden, um supramolekulare Strukturen zu erzeugen . Das Verständnis dieser Wechselwirkungen ist in Bereichen wie Kristalltechnik und Materialwissenschaften entscheidend.

Safety and Hazards

4-Amino-5-chloro-2,6-dimethylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Zukünftige Richtungen

While specific future directions are not mentioned in the search results, 4-Amino-5-chloro-2,6-dimethylpyrimidine is employed as a nucleobase standard in the systematic quantitative structure-retention relationship (QSRR) study on pyrimidines between the molecular descriptors (variables) and their chromatographic retention (experimental unit) .

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

4-Amino-5-chloro-2,6-dimethylpyrimidine has been studied for its interaction as an electron donor with a σ-electron acceptor, iodine . This interaction could potentially influence the compound’s interaction with its biological targets.

Biochemical Pathways

4-Amino-5-chloro-2,6-dimethylpyrimidine participates in the synthesis of diazinoquinolinone, diazinoisoquinolinone, and diazinonaphthyridinone derivatives

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-Amino-5-chloro-2,6-dimethylpyrimidine. For instance, it has been noted that the compound has a melting point of 165°C , which could influence its stability under different environmental conditions.

Eigenschaften

IUPAC Name |

5-chloro-2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCZKYCVQQMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344006 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2858-20-0 | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-amino-5-chloro-2,6-dimethylpyrimidine a good candidate for cocrystal formation?

A: 4-Amino-5-chloro-2,6-dimethylpyrimidine possesses two nitrogen atoms (N1 and N3) within its pyrimidine ring that can act as proton-accepting sites. [] This characteristic allows it to form hydrogen bonds with a variety of carboxylic acids, leading to the creation of cocrystals. The specific site of protonation (N1 or N3) influences the type of cation formed and subsequently the overall crystal structure. [] This versatility in hydrogen bonding interactions makes 4-amino-5-chloro-2,6-dimethylpyrimidine a valuable building block for exploring diverse supramolecular architectures. [, , ]

Q2: What are the different types of supramolecular synthons observed in cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine?

A: Research has revealed two main types of supramolecular synthons in these cocrystals: []

Q3: Besides hydrogen bonding, are there other interactions observed in these cocrystals?

A3: Yes, besides hydrogen bonding, other interactions contribute to the stability of these cocrystals:

- Halogen bonds: Depending on the carboxylic acid used, researchers have observed Br...Br, Cl...Cl, and Cl...O halogen bonds within the crystal structures. []

- π-π stacking interactions: These interactions between the aromatic rings of the pyrimidine and the carboxylic acid further stabilize the crystal packing. []

Q4: Are there examples of 4-amino-5-chloro-2,6-dimethylpyrimidine forming salts instead of cocrystals?

A: Yes, research shows that 4-amino-5-chloro-2,6-dimethylpyrimidine can also form salts, showcasing its ability to exist in different ionic states. [] For instance, it forms a salt with 5-chloro-2-hydroxybenzoic acid, where the pyrimidine exists as either a 6-amino-5-chloro-2,4-dimethylpyrimidin-1-ium cation or a 4-amino-5-chloro-2,6-dimethylpyrimidin-1-ium cation. [] This difference in tautomeric forms highlights the versatility of this compound in forming various intermolecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.